molecular formula C17H14O3 B11854100 4-(Benzyloxy)naphthalene-1,2-diol CAS No. 88381-78-6

4-(Benzyloxy)naphthalene-1,2-diol

Cat. No.: B11854100
CAS No.: 88381-78-6
M. Wt: 266.29 g/mol
InChI Key: AYMZAZVGJXNVNZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)naphthalene-1,2-diol is an organic compound that features a naphthalene ring substituted with a benzyloxy group at the 4-position and hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)naphthalene-1,2-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of boronic esters as protective groups for the hydroxyl functionalities . The sequence involves the formation of boronic esters, followed by functionalization and deprotection under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of protecting groups and selective functionalization, are likely employed on a larger scale with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)naphthalene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

4-(Benzyloxy)naphthalene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)naphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the benzyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-naphthaldehyde
  • 1,2-Dihydroxynaphthalene
  • 4-Methoxynaphthalene-1,2-diol

Uniqueness

4-(Benzyloxy)naphthalene-1,2-diol is unique due to the presence of both benzyloxy and hydroxyl groups on the naphthalene ring

Properties

CAS No.

88381-78-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

4-phenylmethoxynaphthalene-1,2-diol

InChI

InChI=1S/C17H14O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17(15)19/h1-10,18-19H,11H2

InChI Key

AYMZAZVGJXNVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C3=CC=CC=C32)O)O

Origin of Product

United States

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